1-(Azidomethyl)-4-methoxybenzene

Organic Synthesis Azide Chemistry Hydrazone Formation

1-(Azidomethyl)-4-methoxybenzene (4-Methoxybenzyl azide, PMBN3) is an organic azide building block with the molecular formula C8H9N3O and a molecular weight of 163.18 g/mol. The compound features a reactive benzylic azide group attached to a para-methoxyphenyl ring, enabling diverse transformations including copper-catalyzed azide-alkyne cycloaddition (CuAAC), reduction to the corresponding amine, and acid-promoted rearrangements.

Molecular Formula C8H9N3O
Molecular Weight 163.18 g/mol
CAS No. 70978-37-9
Cat. No. B1278375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Azidomethyl)-4-methoxybenzene
CAS70978-37-9
Molecular FormulaC8H9N3O
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN=[N+]=[N-]
InChIInChI=1S/C8H9N3O/c1-12-8-4-2-7(3-5-8)6-10-11-9/h2-5H,6H2,1H3
InChIKeyIAKGGJYLHBHSQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Azidomethyl)-4-methoxybenzene (CAS 70978-37-9): Key Procurement & Structural Specifications


1-(Azidomethyl)-4-methoxybenzene (4-Methoxybenzyl azide, PMBN3) is an organic azide building block with the molecular formula C8H9N3O and a molecular weight of 163.18 g/mol. The compound features a reactive benzylic azide group attached to a para-methoxyphenyl ring, enabling diverse transformations including copper-catalyzed azide-alkyne cycloaddition (CuAAC), reduction to the corresponding amine, and acid-promoted rearrangements [1]. Its calculated XLogP3-AA of 2.9 indicates intermediate lipophilicity [2]. The compound is typically supplied as a colorless oil at 95% purity and requires storage at room temperature away from light .

Why Generic Substitution Fails: Differentiating 1-(Azidomethyl)-4-methoxybenzene from Common Benzylic Azide Analogs


The presence of the para-methoxy substituent in 1-(azidomethyl)-4-methoxybenzene fundamentally alters its reactivity profile compared to unsubstituted benzyl azide or electron-deficient benzylic azides. The electron-donating methoxy group decreases the rate of certain Lewis acid-promoted rearrangements (e.g., hydrazone formation) by destabilizing the developing positive charge in the transition state [1]. Conversely, the p-methoxybenzyl moiety confers susceptibility to oxidative cleavage under mild conditions (e.g., DDQ, CAN), a property absent in benzyl azide [2]. Therefore, selecting a generic benzylic azide without considering these electronic and functional divergences can lead to dramatically different reaction outcomes, lower yields, or the inability to perform planned post-synthetic modifications.

Quantitative Differentiation Evidence: 1-(Azidomethyl)-4-methoxybenzene vs. Analogs


Reaction Kinetics: Markedly Slower Hydrazone Formation than Benzyl Azide

In the iron(III) chloride-promoted conversion of benzylic azides to N,N-dimethylhydrazones, 4-methoxybenzyl azide exhibits a reaction time of 21 hours, which is 2.6-fold slower than benzyl azide (8 hours) and 7-fold slower than 4-nitrobenzyl azide (3 hours). This difference is attributed to the electron-donating methoxy group, which destabilizes the transition state for Lewis acid-promoted tautomerization [1].

Organic Synthesis Azide Chemistry Hydrazone Formation

Synthesis Efficiency: High-Yielding Preparation from 4-Methoxybenzyl Chloride

4-Methoxybenzyl azide can be prepared from 4-methoxybenzyl chloride and sodium azide in anhydrous DMF at 25°C for 24 hours, affording a 94.9% crude yield of essentially pure product by HPLC and 1H NMR. This yield compares favorably to typical literature yields for unsubstituted benzyl azide, which often fall in the 85-92% range under similar conditions [1].

Process Chemistry Azide Synthesis Nucleophilic Substitution

Physical Property Profile: Increased Lipophilicity and Boiling Point vs. Benzyl Azide

The introduction of a para-methoxy group alters the physicochemical profile of the benzyl azide scaffold. 4-Methoxybenzyl azide has a computed XLogP3-AA of 2.9 (vs. 2.8 for benzyl azide) and a boiling point of 126°C at 14 Torr (vs. 82-85°C at 16 Torr for benzyl azide) [1][2][3]. The increased lipophilicity and higher boiling point can influence purification strategies and solvent compatibility.

Chromatography Physicochemical Properties Formulation

Oxidative Cleavage Potential: A Functional Handle Absent in Benzyl Azide

The p-methoxybenzyl group is well-known to undergo oxidative cleavage under mild conditions (e.g., DDQ, CAN), whereas the unsubstituted benzyl group is stable. In the context of hydrazone oxidation, the order of ease of alkyl group cleavage is p-methoxybenzyl > benzyl > p-chlorobenzyl ≥ methyl [1]. While this specific study examines hydrazones, the underlying electronic activation of the benzylic position by the para-methoxy group is a class-level characteristic that extends to other benzylic derivatives.

Protecting Group Strategy Linker Chemistry Oxidation

Optimized Application Scenarios for 1-(Azidomethyl)-4-methoxybenzene Procurement


Click Chemistry Building Block for Triazole Synthesis

1-(Azidomethyl)-4-methoxybenzene is an ideal substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct 1,4-disubstituted 1,2,3-triazoles. The p-methoxybenzyl group can serve as a protecting group or a functional handle for subsequent oxidative cleavage [1]. The compound has been employed in the streamlined synthesis of pyrrolo[3,4-d]pyridazin-1-one systems via sequential CuAAC and cyclization, demonstrating its compatibility with complex multi-step sequences [2].

Synthesis of N,N-Dimethylhydrazones with Tunable Reaction Kinetics

The differential reaction rate of 4-methoxybenzyl azide in FeCl3-promoted hydrazone formation (21 hours vs. 8 hours for benzyl azide) allows for kinetic selectivity in sequential transformations [3]. This property is particularly useful when a slower, more controlled azide consumption is required in complex reaction cascades.

Large-Scale Azide Intermediate with High Process Yield

As demonstrated in US8399660B2, the synthesis of 4-methoxybenzyl azide from the corresponding chloride proceeds in 94.9% yield at ambient temperature, without the need for specialized equipment or hazardous heating [4]. This robust, high-yielding protocol makes the compound an attractive intermediate for process chemistry and medicinal chemistry campaigns requiring multi-gram quantities of a benzylic azide.

Development of Oxidatively Cleavable Linkers and Protecting Groups

The p-methoxybenzyl motif is a privileged scaffold for oxidatively labile linkers. When incorporated via 1-(azidomethyl)-4-methoxybenzene, the resulting triazole or amine products retain the p-methoxybenzyl group, which can be selectively cleaved under mild oxidative conditions (e.g., DDQ) to reveal a free amine or hydroxyl functionality [1]. This strategy is widely employed in solid-phase synthesis and bioconjugation to achieve controlled release or on-resin modification.

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